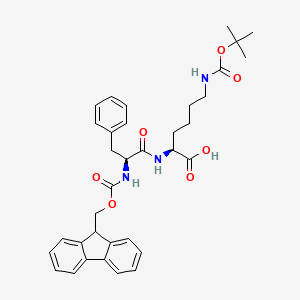
N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N6-(tert-butoxycarbonyl)-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N6-(tert-butoxycarbonyl)-L-lysine is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis to protect amino acid functional groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N6-(tert-butoxycarbonyl)-L-lysine typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The process begins with the protection of the lysine amino group using the Boc group. The phenylalanine residue is then coupled to the protected lysine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Finally, the Fmoc group is introduced to protect the terminal amino group of the phenylalanine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and precise addition of amino acids and protecting groups. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N6-(tert-butoxycarbonyl)-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylalanine residue.
Reduction: Reduction reactions can occur at the fluorenylmethoxycarbonyl group.
Substitution: Substitution reactions can take place at the lysine residue, especially when the protecting groups are removed.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can lead to the formation of phenylalanine derivatives, while reduction of the Fmoc group can result in the formation of fluorenylmethanol .
Aplicaciones Científicas De Investigación
N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N6-(tert-butoxycarbonyl)-L-lysine has several scientific research applications, including:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N6-(tert-butoxycarbonyl)-L-lysine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The presence of protecting groups allows for selective reactions at specific sites, enabling precise control over the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine: A similar compound with a methyl group on the lysine residue.
N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinoyl)lysine: Another derivative with a hydrazinyl group on the lysine residue.
Uniqueness
N2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N6-(tert-butoxycarbonyl)-L-lysine is unique due to its specific combination of protecting groups and amino acid residues. This unique structure allows for selective reactions and precise control over its activity, making it a valuable tool in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C35H41N3O7 |
|---|---|
Peso molecular |
615.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C35H41N3O7/c1-35(2,3)45-33(42)36-20-12-11-19-29(32(40)41)37-31(39)30(21-23-13-5-4-6-14-23)38-34(43)44-22-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h4-10,13-18,28-30H,11-12,19-22H2,1-3H3,(H,36,42)(H,37,39)(H,38,43)(H,40,41)/t29-,30-/m0/s1 |
Clave InChI |
NIWLZIXKBWNCMG-KYJUHHDHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



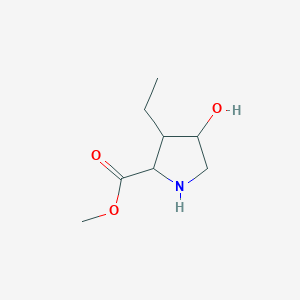
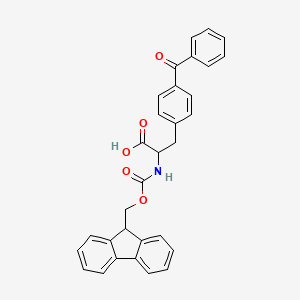
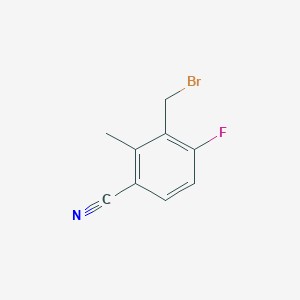
![Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12832105.png)
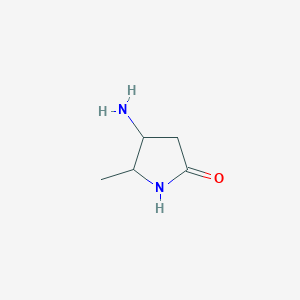
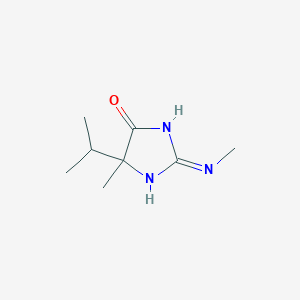
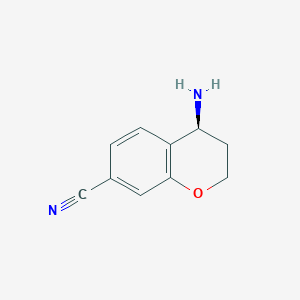
![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
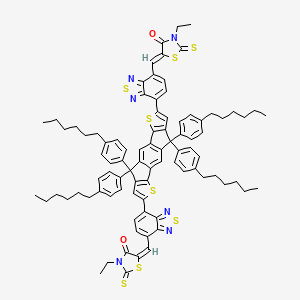
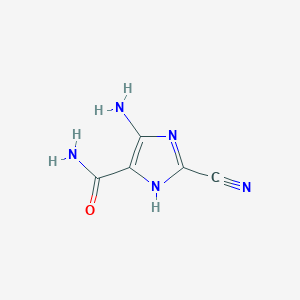
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
